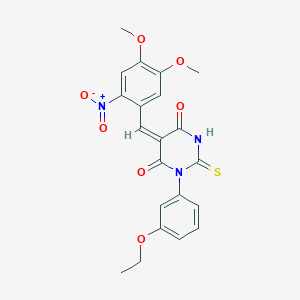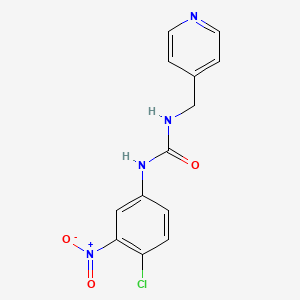![molecular formula C20H26N2O5S B4583000 6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)
6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that include cyclization, conjugate additions, and intramolecular reactions. For instance, cyclization of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid results in derivatives of octahydrophenanthrene, a process that is crucial for the synthesis of related compounds (Wilamowski et al., 1995). Additionally, the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones under mild conditions demonstrate the versatility of synthesis approaches for piperidines and related compounds (Back & Nakajima, 2000).
Molecular Structure Analysis
Understanding the molecular structure is crucial for the synthesis and application of complex organic compounds. The absolute configuration of similar compounds, determined through X-ray diffraction, provides essential information about their stereochemistry, which is critical for their biological activity and synthesis (Peeters, Blaton, & Ranter, 1994).
Chemical Reactions and Properties
Complex organic compounds undergo various chemical reactions that alter their properties and functionalities. For example, the synthesis and reactions of compounds bearing sulfonyl or sulfinyl groups demonstrate the reactivity of these groups in producing potent antibacterial agents (Miyamoto et al., 1987). These reactions include cyclizations and displacement reactions, which are pivotal in the synthesis of bioactive molecules.
Physical Properties Analysis
The physical properties of complex organic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed investigations into these properties are essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the compound's potential applications. For instance, the stereospecific rearrangements during the synthesis of pyrrolidines from cyclizations of amino alcohols with vinyl sulfones highlight the compound's chemical behavior and its implications for synthetic chemistry (Back, Parvez, & Zhai, 2003).
Applications De Recherche Scientifique
Cyclin-dependent kinase inhibitors : A study discussed the synthesis of beta-aminoethylsulfones, which, when linked to a phenyl group, become inhibitors of the cyclin-dependent kinase CDK2. This suggests potential applications in medicinal chemistry and cancer research (Griffin et al., 2006).
Sulfoxide thermolysis in organic chemistry : Another study explored the sulfoxide thermolysis of specific compounds in different solvents, leading to the formation of various products. This research can be useful in the field of organic synthesis and pharmaceutical development (Bänziger, Klein, & Rihs, 2002).
Synthesis of piperidines and related compounds : A study described a method for synthesizing piperidines and related compounds like pyrrolizidines and indolizidines, which are important in the development of new pharmaceuticals (Back & Nakajima, 2000).
1,3,4-Oxadiazole compounds and enzyme inhibition : A research focused on synthesizing 1,3,4-oxadiazole compounds with potential biological activities. These compounds were evaluated for their ability to inhibit the butyrylcholinesterase enzyme, indicating their potential use in treating diseases like Alzheimer's (Khalid et al., 2016).
Nanofiltration membranes for dye treatment : The synthesis of novel sulfonated aromatic diamine monomer and its use in preparing thin-film composite nanofiltration membranes was explored. This research is significant for environmental applications, especially in water treatment and dye removal (Liu et al., 2012).
Protection of hydroxyl groups in carbohydrate chemistry : A study on the synthesis and application of a new protecting group for hydroxyl groups in carbohydrate chemistry was conducted. This has implications in the field of organic synthesis and drug development (Spjut, Qian, & Elofsson, 2010).
Propriétés
IUPAC Name |
6-[[4-(3-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14-5-4-12-22(13-14)28(26,27)16-10-8-15(9-11-16)21-19(23)17-6-2-3-7-18(17)20(24)25/h2-3,8-11,14,17-18H,4-7,12-13H2,1H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYCNTMPHIJYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)


![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)